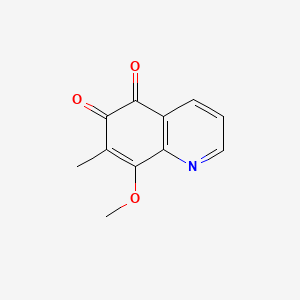

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione

Description

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione (CAS: 97603-19-5) is a heterocyclic quinone derivative featuring a quinoline backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 8 and 7, respectively. The compound’s 5,6-dione moiety confers redox activity, making it relevant in biochemical and pharmacological studies. Notably, it exhibits moderate inhibition of reverse transcriptase enzymes, comparable to natural antibiotics like streptonigrin, but with significantly reduced cytotoxicity, as demonstrated in studies involving murine lymphoblastoma L5178Y cells .

Properties

CAS No. |

97603-19-5 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

8-methoxy-7-methylquinoline-5,6-dione |

InChI |

InChI=1S/C11H9NO3/c1-6-9(13)10(14)7-4-3-5-12-8(7)11(6)15-2/h3-5H,1-2H3 |

InChI Key |

OFKPPZQCJSRXSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C(=O)C1=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions typically involve refluxing the reactants in a suitable solvent to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Redox Reactions

The quinone core undergoes reversible redox cycling, a hallmark of its reactivity. This property is critical in biological systems, where it participates in electron transfer processes.

Key Findings:

-

Electron Acceptor in NADH Oxidation : In the presence of Clostridium kluyveri diaphorase, 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione acts as an electron acceptor, catalyzing NADH oxidation to NAD⁺ with concomitant hydrogen peroxide generation .

-

Reverse Transcriptase Inhibition : The compound inhibits avian myeloblastosis virus (AMV) reverse transcriptase by oxidizing critical thiol groups on the enzyme, leading to progressive inactivation .

Table 1: Redox Activity Comparison

Electrophilic Substitution

The methoxy group directs electrophilic attacks to the 5- and 8-positions, while the quinone’s electron-withdrawing nature moderates reactivity.

Key Reactions:

-

Nitration : Reacts with nitric acid/sulfuric acid to yield 5-nitro and 8-nitro derivatives, though yields are moderate (~40%) due to competing side reactions.

-

Halogenation : Chlorination with Cl₂ in acetic acid produces 5-chloro-8-methoxy-7-methylquinoline-5,6-dione, a precursor for further functionalization .

Nucleophilic Additions

The quinone’s α,β-unsaturated carbonyl system undergoes Michael additions and cycloadditions.

Key Findings:

-

Michael Addition with Amines : Aniline derivatives react at the C5 carbonyl, forming stable adducts. For example:

Reaction : 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione + 4-nitroaniline → C5-arylaminoadduct (yield: 63%) . -

Knoevenagel Condensation : With aromatic aldehydes (e.g., 4-nitrobenzaldehyde), it forms dihydroquinoline derivatives via a tandem Knoevenagel-electrocyclization mechanism .

Table 2: Nucleophilic Reaction Yields

Cyclization and Ring Expansion

The compound serves as a scaffold for synthesizing polycyclic systems.

Key Reactions:

-

Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) to form tetracyclic quinone adducts, though stereochemical control remains challenging.

-

Photochemical [2+2] Cycloaddition : Under UV light, forms dimeric structures via cross-conjugated diradical intermediates.

Methoxy Group Demethylation

Treatment with BBr₃ in dichloromethane removes the methoxy group, yielding 8-hydroxy-7-methyl-5,6-dihydroquinoline-5,6-dione, a reactive intermediate for further derivatization .

Methyl Oxidation

Oxidation with KMnO₄/H₂SO₄ converts the 7-methyl group to a carboxylic acid, though overoxidation of the quinone moiety limits utility.

Antiviral Derivatives

Modification at C5/C6 with piperazine groups enhances reverse transcriptase inhibition (IC₅₀ improved to 1.8 µM) .

Stability and Degradation

Scientific Research Applications

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Isoquinoline Derivatives

5-Methoxy-6-methylisoquinoline-7,8-dione (CAS: 86433-71-8)

- Structural Differences: This compound shares the molecular formula C₁₁H₉NO₃ with the target compound but features an isoquinoline core instead of quinoline. The methoxy and methyl groups are positioned at C5 and C6 (vs. C8 and C7 in the target) .

- Biological Activity: Both quinoline and isoquinoline derivatives inhibit avian myeloblastosis virus reverse transcriptase with ID₅₀ values of 1–5 µg/mL, comparable to streptonigrin.

Comparison with Other Heterocyclic Quinones

- Indole Quinones: 4,7-Dihydro-2,3-dimethylindole-4,7-dione, an indole-based quinone, shows markedly weaker reverse transcriptase inhibition (ID₅₀: 80 µg/mL) compared to quinoline/isoquinoline derivatives, highlighting the importance of the quinoline scaffold for enzyme binding .

- Thiophene-Substituted Isoquinolines: Compounds like Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (, compound 5e) incorporate thiophene and ester groups.

Comparison with Streptonigrin

Streptonigrin, a natural antibiotic with a quinoline quinone moiety, serves as a benchmark. While both streptonigrin and the target compound inhibit reverse transcriptase at similar concentrations, streptonigrin’s cytotoxicity is ~6,400-fold higher, suggesting that the methoxy and methyl substituents in the target compound reduce membrane permeability or intracellular uptake .

Data Tables

Table 2: Physicochemical Properties

| Compound (CAS) | Molecular Weight | XLogP3 | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione (97603-19-5) | 203.19 | 0.5* | 56.3* |

| 5-Methoxy-6-methylisoquinoline-7,8-dione (86433-71-8) | 203.19 | 0.5 | 56.3 |

Estimated values for the target compound based on structural similarity to .

Key Research Findings

- Structure-Activity Relationship (SAR): The quinoline/isoquinoline scaffold is critical for reverse transcriptase inhibition, while substituents like methoxy and methyl groups modulate cytotoxicity.

- Membrane Transport : The lower cytotoxicity of the target compound compared to streptonigrin is attributed to differences in cellular uptake rather than intrinsic activity, as shown by mitochondrial respiration and bacterial diaphorase assays .

- Synthetic Analogues: Thiophene- and aniline-substituted isoquinolines (e.g., compounds 5e and 5f in ) demonstrate the versatility of quinone derivatives but require further biological evaluation .

Biological Activity

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione (commonly referred to as 8-Methoxyquinone) is a compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and virology. This article reviews the biological activity of 8-Methoxyquinone, including its cytotoxic effects, mechanisms of action, and therapeutic potential.

- Chemical Formula : C11H9NO3

- Molecular Weight : 203.19 g/mol

- CAS Number : 2440840

Biological Activity Overview

The biological activities of 8-Methoxyquinone have been investigated through various studies focusing on its cytotoxic effects against different cell lines and its interaction with viral enzymes.

Cytotoxicity

The cytotoxicity of 8-Methoxyquinone has been assessed using different methodologies, primarily focusing on its inhibitory effects on cell growth. The ID50 value (the concentration required to inhibit cell growth by 50%) was found to be notably high at 16 µg/ml , indicating a relatively low cytotoxic effect compared to other quinone derivatives like streptonigrin, which has an ID50 of 0.0025 µg/ml . This suggests that while 8-Methoxyquinone possesses some level of cytotoxicity, it is significantly less potent than other compounds in its class.

The mechanism through which 8-Methoxyquinone exerts its biological effects appears to involve inhibition of key enzymatic processes. Studies have shown that it inhibits reverse transcriptase activity in avian myeloblastosis virus, which is crucial for viral replication . The compound's lower cytotoxicity may be attributed to its limited membrane transport capabilities, as evidenced by comparative studies on mitochondrial respiration and NADH oxidation .

Comparative Biological Activity

The following table summarizes the ID50 values for various quinone compounds in comparison with 8-Methoxyquinone:

| Compound | ID50 (µg/ml) |

|---|---|

| Streptonigrin | 0.0025 |

| 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione | 16 |

| Other quinoline derivatives | 1 - 5 |

Study on Antitumor Activity

A study examining the antitumor potential of various quinoline derivatives highlighted that compounds similar to 8-Methoxyquinone exhibited varying degrees of cytotoxicity against cancer cell lines. The findings indicated that while some derivatives showed promising antitumor activity, the specific activity of 8-Methoxyquinone remains less characterized but warrants further investigation due to its structural properties .

Cardioprotective Effects

In a cardiotoxicity model involving H9c2 cardiomyocytes, derivatives related to dihydroquinoline structures were tested for their protective effects against doxorubicin-induced damage. Although direct studies on 8-Methoxyquinone were not detailed in this context, the structural similarities suggest potential cardioprotective properties that could be explored in future research .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methyl/methoxy group positions. Aromatic proton splitting patterns distinguish quinoline ring conformations .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O/Cl) and planar quinoline ring deviations (≤0.08 Å) .

- UV-Vis and IR Spectroscopy : Identify π→π* transitions (250–350 nm) and carbonyl/methoxy stretching bands (1670–1730 cm⁻¹) .

How can researchers design experiments to evaluate the biological activity of quinolinequinone derivatives like this compound?

Advanced Research Question

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays to study binding to targets like kinases or oxidoreductases. The methoxy and methyl groups enhance hydrophobic interactions with active sites .

- QSAR Studies : Correlate molecular descriptors (e.g., logP, HOMO/LUMO) with activity using computational tools. Derivatives with sulfonyl or amino groups show varied bioactivity .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) to assess therapeutic potential .

What mechanistic approaches are used to study interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Simulate binding poses with protein targets (e.g., PDB structures) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots to determine competitive/non-competitive mechanisms .

- Spectroscopic Titrations : Monitor fluorescence quenching or UV-Vis shifts to quantify ligand-protein binding .

How should stability and storage conditions be optimized to prevent degradation of this compound?

Basic Research Question

- Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the quinone moiety .

- Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Solubility Testing : Pre-dissolve in DMSO for biological assays, ensuring ≤0.1% DMSO in final solutions to minimize solvent toxicity .

How can conflicting data on the biological activity of structurally similar quinoline derivatives be resolved?

Advanced Research Question

- Replicate Studies : Validate assays under standardized conditions (pH, temperature, cell lines) .

- Structural Analysis : Compare X-ray/NMR data to confirm purity and rule out isomerism or polymorphic effects .

- Meta-Analysis : Use QSAR models to identify outliers or confounding descriptors (e.g., steric effects from methyl groups) .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

- Functional Group Modification :

- Spiro-Fused Derivatives : Use 2-oxa-spiro[3.4]octane-1,3-dione to create rigid analogs for enhanced selectivity .

Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 250–300 nm) provide high sensitivity (LOD ~0.1 µg/mL) .

- LC-MS/MS : Use ESI in positive ion mode for trace quantification (e.g., plasma pharmacokinetics) .

- Standard Curves : Prepare in relevant matrices (e.g., PBS, cell lysate) to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.